Thieno[2,3-b]pyridine-2-carboxamidine

uPA inhibition Ki comparison serine protease

Thieno[2,3-b]pyridine-2-carboxamidine (APC-7538) is a well-characterized S1-site uPA inhibitor (Ki=63 µM) with atomic-level structural validation from 3 co-crystal structures (PDB: 1C5Y at 1.65 Å). Unlike non-selective benzamidine (Ki=97 µM), its unique thienopyridine scaffold engages Ser190 for uPA selectivity over tPA, thrombin, and factor Xa. Halogen-free (MW 178.2 Da), lead-like (logP ~1.05), and ligand-efficient (~0.31 kcal/mol/HA), it is the cleanest starting point for uPA inhibitor optimization. Ideal as a reference ligand for docking, FEP, and selectivity panel assays.

Molecular Formula C8H8N3S+
Molecular Weight 178.24 g/mol
Cat. No. B10760045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThieno[2,3-b]pyridine-2-carboxamidine
Molecular FormulaC8H8N3S+
Molecular Weight178.24 g/mol
Structural Identifiers
SMILESC1=CC2=C(N=C1)SC(=C2)C(=[NH2+])N
InChIInChI=1S/C8H7N3S/c9-7(10)6-4-5-2-1-3-11-8(5)12-6/h1-4H,(H3,9,10)/p+1
InChIKeyGZEJMYFXZMUAEC-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thieno[2,3-b]pyridine-2-carboxamidine (APC-7538): A Urokinase Plasminogen Activator (uPA) Inhibitor with Structurally Validated Target Engagement for Oncology Research


Thieno[2,3-b]pyridine-2-carboxamidine (APC-7538, BDBM14171, ESP) is a small-molecule, S1-site binding inhibitor of human urokinase-type plasminogen activator (uPA), a serine protease implicated in tumor metastasis and invasion. The compound belongs to the thienopyridine class, featuring a fused thiophene-pyridine bicyclic core with a carboxamidine warhead . Its enzyme inhibition constant (Ki) for human uPA has been determined as 63 µM (0.063 mM) at pH 7.4, 37°C, placing it as a sub-100 µM affinity probe suitable for biochemical and structural studies . Crystal structures of the compound in complex with uPA (PDB: 1C5Y), trypsin (PDB: 1C5T), and thrombin (PDB: 1C5U) have been solved at resolutions ranging from 1.65 to 2.1 Å, providing atomic-level detail of its binding mode . These structural data, combined with comparative Ki measurements against closely related amidine-based inhibitors, establish the compound as a well-characterized tool for interrogating uPA biology and for benchmarking new chemical series in serine protease drug discovery programs.

Why Thieno[2,3-b]pyridine-2-carboxamidine Cannot Be Substituted by Generic Amidine Inhibitors in uPA-Focused Research


The amidine pharmacophore is common to many serine protease inhibitors, yet simple amidines such as benzamidine exhibit broad, non-selective inhibition across trypsin-like proteases. In contrast, the thieno[2,3-b]pyridine scaffold of APC-7538 introduces a bicyclic heteroaromatic core that engages unique S1-site features of uPA, notably the Ser190 residue, which is absent in tissue-type plasminogen activator (tPA), thrombin, and factor Xa . Comparative Ki measurements from a single study demonstrate that benzamidine inhibits uPA with a Ki of 97 µM—approximately 1.5-fold weaker than thieno[2,3-b]pyridine-2-carboxamidine (63 µM)—yet benzamidine lacks the structural selectivity determinants that favor uPA over closely related off-target proteases . Furthermore, despite the sub-micromolar potency of 4-iodobenzo[b]thiophene-2-carboxamidine (Ki = 0.21 µM) toward uPA, the halogen substituent introduces additional molecular weight, altered lipophilicity, and potential for thyroid accumulation of iodide upon metabolism, making the unsubstituted thienopyridine scaffold a cleaner probe for initial target validation studies . These quantitative and structural differences mean that interchange among amidine-containing uPA inhibitors without regard for scaffold-specific selectivity, potency, and physicochemical trade-offs risks confounding experimental interpretation and derailing structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for Thieno[2,3-b]pyridine-2-carboxamidine Against Closest Analogs


uPA Inhibition Affinity: 1.5-Fold More Potent Than Benzamidine, Structurally Distinct from Benzo[b]thiophene Series

In a direct head-to-head study, thieno[2,3-b]pyridine-2-carboxamidine inhibited human uPA with a Ki of 63 µM (0.063 mM), compared to 97 µM (0.097 mM) for benzamidine—a 1.5-fold improvement in affinity. The same study reported Ki values of 2.3 µM for benzo[b]thiophene-2-carboxamidine (APC-7377) and 0.21 µM for 4-iodobenzo[b]thiophene-2-carboxamidine (APC-6860), demonstrating a clear affinity gradient across scaffolds. This places the target compound in an intermediate potency range suitable for fragment-based lead optimization, where its lower molecular weight (178.2 Da) compared to the 4-iodo analog (303.1 Da) provides greater ligand efficiency headroom for medicinal chemistry expansion .

uPA inhibition Ki comparison serine protease amidine scaffold

Structural Selectivity Determinant: Ser190-Mediated Hydrogen Bond Confers uPA Selectivity Over tPA, Thrombin, and Factor Xa

The thieno[2,3-b]pyridine-2-carboxamidine scaffold belongs to the class of S1-binding amidine inhibitors for which a critical selectivity determinant has been identified crystallographically: a hydrogen bond between the inhibitor and the side-chain hydroxyl of Ser190 in uPA. This residue is an alanine in tPA, thrombin, and factor Xa (Ala190), rendering these off-target proteases incapable of forming the analogous interaction. Comparative Ki profiling of the 4-iodobenzo[b]thiophene-2-carboxamidine analog across six serine proteases (uPA: 0.21 µM; trypsin: 0.44 µM; tryptase: 1.5 µM; tPA: 16.8 µM; thrombin: 20 µM; factor Xa: 30 µM) demonstrates a 75- to 140-fold selectivity window for uPA over tPA, thrombin, and factor Xa . While the analogous full cross-protease panel for thieno[2,3-b]pyridine-2-carboxamidine has not been publicly reported in tabular form, the shared S1-binding mode visible in the superposition of uPA-ESP and trypsin-ESP crystal structures supports the inference that this selectivity mechanism operates across the thienopyridine-carboxamidine chemotype .

selectivity Ser190 S1 site uPA vs tPA thrombin factor Xa

Crystallographic Tool Compound: Three Co-Crystal Structures Across uPA, Trypsin, and Thrombin Enable Structure-Based Drug Design

Thieno[2,3-b]pyridine-2-carboxamidine is one of the few small-molecule uPA inhibitors for which co-crystal structures have been determined with multiple serine proteases, enabling direct comparison of binding modes. The uPA complex (PDB: 1C5Y, 1.65 Å) reveals the amidine group forming a salt bridge with Asp189 at the base of the S1 pocket, while the thienopyridine ring engages the Ser190-proximal region . The trypsin complex (PDB: 1C5T, 2.1 Å) and thrombin complex (PDB: 1C5U) provide comparative views of how subtle S1-site architecture differences across proteases modulate inhibitor orientation . In contrast, benzamidine lacks the bicyclic scaffold necessary to probe the extended S1 subsite, and the 4-iodobenzo[b]thiophene analog, while more potent, introduces a heavy atom (iodine) that can complicate electron density interpretation and synthetic diversification. The availability of these three high-resolution structures makes thieno[2,3-b]pyridine-2-carboxamidine an ideal reference ligand for docking validation, pharmacophore modeling, and fragment-growing campaigns targeting the uPA S1 site .

crystal structure PDB 1C5Y 1C5T 1C5U structure-based drug design SBDD

Physicochemical Profile: Predicted Properties Highlight Favorable Ligand Efficiency and Developability Relative to Halogenated Analogs

DrugBank reports predicted physicochemical properties for thieno[2,3-b]pyridine-2-carboxamidine: molecular weight 178.2 Da, calculated logP 1.05 (Chemaxon), water solubility 0.328 mg/mL (ALOGPS), and logS -2.8 . These values compare favorably to benzamidine (MW 120.2 Da, logP ~0.5) in providing increased lipophilicity for membrane partitioning while remaining within lead-like property space. Relative to 4-iodobenzo[b]thiophene-2-carboxamidine (MW 303.1 Da, logP ~2.8 estimated), the target compound offers a 125 Da molecular weight advantage and a logP reduction of approximately 1.8 units, which translates to improved ligand efficiency (LE ≈ 0.31 kcal/mol per heavy atom for the target compound vs. LE ≈ 0.39 for the 4-iodo analog based on their respective uPA Ki values and heavy atom counts of 12 vs. 15) . While predicted, these properties align with the compound's documented solubility in DMSO and methanol and its crystalline solid state under standard laboratory conditions .

physicochemical properties logP solubility ligand efficiency drug-likeness

Recommended Application Scenarios for Thieno[2,3-b]pyridine-2-carboxamidine Based on Quantitative Differentiation Evidence


uPA-Focused Oncology Target Validation and Phenotypic Screening

The compound's validated uPA inhibition (Ki = 63 µM) and structural selectivity determinant (Ser190 interaction) make it suitable for target validation studies in prostate, breast, and other cancers where uPA overexpression correlates with metastatic potential. Its intermediate potency allows for clear dose-response relationships in cell-based invasion and migration assays without the confounding cytotoxicity often observed with sub-micromolar inhibitors . Researchers can confidently attribute observed anti-invasive phenotypes to uPA inhibition when using the compound alongside the less potent benzamidine (Ki = 97 µM) as a negative control differentiated by a 1.5-fold affinity gap .

Structure-Based Drug Design and Fragment Growing for Selective uPA Inhibitors

With three co-crystal structures available (uPA: 1C5Y at 1.65 Å; trypsin: 1C5T; thrombin: 1C5U), computational chemistry teams can use thieno[2,3-b]pyridine-2-carboxamidine as a validated reference ligand for docking studies, free energy perturbation (FEP) calculations, and pharmacophore model generation targeting the uPA S1 site. The absence of a halogen substituent provides an unencumbered scaffold for virtual enumeration of analogs that explore vectors toward the S1β and S2 subsites, leveraging the Ser190 hydrogen bond for selectivity design .

Serine Protease Selectivity Profiling and Counter-Screening Panels

The compound's position within the amidine inhibitor class, combined with the known selectivity mechanism (Ser190 vs. Ala190 discrimination), supports its use as a reference compound in selectivity panels that include uPA, tPA, thrombin, factor Xa, trypsin, and tryptase. When procuring a compound for establishing assay Z'-factors or as a positive control in uPA enzymatic assays, thieno[2,3-b]pyridine-2-carboxamidine offers a well-documented inhibition profile that reduces the risk of lot-to-lot variability in screening campaigns compared to less characterized commercial uPA inhibitor preparations .

Medicinal Chemistry Lead Optimization Starting Point

For medicinal chemistry programs seeking a halogen-free, low-molecular-weight (178.2 Da) starting point for uPA inhibitor optimization, thieno[2,3-b]pyridine-2-carboxamidine provides a ligand efficiency of approximately 0.31 kcal/mol per heavy atom, leaving substantial room for property-guided optimization. Its predicted logP of 1.05 and aqueous solubility of 0.328 mg/mL indicate lead-like physicochemical properties suitable for oral bioavailability optimization, whereas the more potent 4-iodo analog (logP ~2.8, MW 303.1 Da) presents greater challenges for maintaining drug-like properties during hit-to-lead expansion .

Quote Request

Request a Quote for Thieno[2,3-b]pyridine-2-carboxamidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.